3-Acetamidophthalic Anhydride

Description

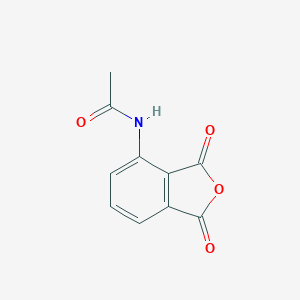

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-dioxo-2-benzofuran-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-5(12)11-7-4-2-3-6-8(7)10(14)15-9(6)13/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUAJOABXCGLCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978816 | |

| Record name | N-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6296-53-3 | |

| Record name | 6296-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6296-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetamidophthalic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Acetamidophthalic Anhydride: A Comprehensive Technical Guide

CAS Number: 6296-53-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetamidophthalic anhydride (B1165640) is a pivotal chemical intermediate, most notably recognized for its role as a key building block in the synthesis of the phosphodiesterase 4 (PDE4) inhibitor, Apremilast. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and chemical reactivity. Detailed experimental protocols for its synthesis and its conversion to N-substituted phthalimides are presented. While direct biological activity of 3-acetamidophthalic anhydride is not extensively documented, its significance in medicinal chemistry is substantial due to the therapeutic importance of its derivatives. This document aims to serve as a thorough resource for scientists and researchers engaged in organic synthesis and drug discovery.

Physicochemical Properties

This compound is a white solid at room temperature.[1][2] It is sensitive to moisture and should be stored accordingly.[1][2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6296-53-3 | [1] |

| Molecular Formula | C₁₀H₇NO₄ | [1] |

| Molecular Weight | 205.17 g/mol | [1] |

| Melting Point | 185-186 °C | [3] |

| Boiling Point | 489.1±28.0 °C (at 760 mmHg) | [3] |

| Solubility | Slightly soluble in water (1.2 g/L at 25 °C) | [3] |

| Density | 1.512±0.06 g/cm³ | [3] |

| Appearance | White solid | [1] |

| IUPAC Name | N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide | [4] |

| InChI Key | PAUAJOABXCGLCN-UHFFFAOYSA-N | [4] |

| SMILES | CC(=O)NC1=CC=CC2=C1C(=O)OC2=O | [1] |

Synthesis

The most common synthetic route to this compound begins with the reduction of 3-nitrophthalic acid to 3-aminophthalic acid, followed by acetylation and cyclization.

Synthesis of 3-Aminophthalic Acid

The reduction of 3-nitrophthalic acid to 3-aminophthalic acid can be achieved through various methods, including catalytic hydrogenation or chemical reduction.

Experimental Protocol: Catalytic Hydrogenation

-

In a suitable reaction vessel, dissolve 3-nitrophthalic acid in an appropriate solvent such as ethanol.

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas.

-

The reaction is typically stirred at room temperature until the uptake of hydrogen ceases.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield 3-aminophthalic acid.

Synthesis of this compound from 3-Aminophthalic Acid

The final step involves the reaction of 3-aminophthalic acid with acetic anhydride, which serves as both the acetylating and dehydrating agent.

Experimental Protocol:

-

To a reaction flask, add 3-aminophthalic acid and an excess of acetic anhydride.

-

Heat the mixture with stirring. A common temperature is 120 °C, which allows for the dissolution of the starting material and promotes the reaction.[5]

-

Maintain the temperature until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to induce crystallization of the product. Cooling to a temperature between -20 °C and 25 °C is often employed.[5]

-

Collect the solid product by filtration.

-

Wash the isolated solid with a suitable solvent, such as diethyl ether, to remove residual acetic anhydride and acetic acid.[5]

-

Dry the product under vacuum to obtain pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the anhydride functional group, which is susceptible to nucleophilic attack.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to form 3-acetamidophthalic acid. This reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to the opening of the anhydride ring.

Reaction with Amines

The reaction of this compound with primary amines is a cornerstone of its synthetic utility, leading to the formation of N-substituted phthalimides. This transformation proceeds via a two-step mechanism:

-

Nucleophilic Attack and Ring-Opening: The amine attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of an intermediate phthalamic acid.

-

Cyclization (Dehydration): Upon heating, the phthalamic acid intermediate undergoes intramolecular condensation to form the stable five-membered imide ring, with the elimination of a water molecule.

This reaction is crucial in the synthesis of various biologically active molecules.

Applications in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of pharmaceuticals.

Synthesis of Apremilast

Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4) used for the treatment of certain types of psoriasis and psoriatic arthritis. The synthesis of Apremilast involves the condensation of this compound with a chiral amine, (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulfonyl)ethan-2-amine.

Experimental Protocol: Synthesis of Apremilast

-

In a reaction vessel, dissolve (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulfonyl)ethan-2-amine (or a salt thereof) in a suitable solvent, commonly glacial acetic acid.

-

Add this compound to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 15 hours) to ensure complete reaction.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product is then subjected to a work-up procedure, which may involve partitioning between an organic solvent (like ethyl acetate) and an aqueous basic solution (like sodium bicarbonate) to remove unreacted starting materials and byproducts.

-

The organic layer containing Apremilast is then purified, often by recrystallization or chromatography, to yield the final product.

Biological Relevance

Currently, there is a lack of substantial evidence in the scientific literature detailing the direct biological activities of this compound. Its significance in a biological context is primarily derived from its role as a precursor to pharmacologically active molecules. The derivatives of this compound, particularly N-substituted phthalimides, have been the focus of drug discovery efforts.

The biological activity of Apremilast, the principal derivative, is well-characterized. Apremilast is an inhibitor of PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. This mechanism of action underlies its therapeutic effects in inflammatory diseases.

While direct interaction of this compound with biological targets has not been reported, its stable core structure is a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.

Safety Information

This compound is classified as an irritant.[3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile and important intermediate in organic synthesis, with its most prominent role being in the pharmaceutical industry as a key precursor to Apremilast. Its straightforward synthesis and predictable reactivity with nucleophiles make it a valuable tool for medicinal chemists. While the direct biological profile of this compound remains largely unexplored, the proven therapeutic success of its derivatives underscores the importance of this compound in the development of new medicines. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and professionals in the field of drug development.

References

- 1. This compound | 6296-53-3 | FA63286 [biosynth.com]

- 2. labproinc.com [labproinc.com]

- 3. chemical-label.com [chemical-label.com]

- 4. This compound | C10H7NO4 | CID 226121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents [patents.google.com]

A Technical Guide to 3-Acetamidophthalic Anhydride: Properties, Synthesis, and Applications

Introduction

3-Acetamidophthalic anhydride (B1165640) is a derivative of phthalic anhydride, distinguished by an acetamido group at the 3-position of the aromatic ring.[1] This modification significantly influences the molecule's electronic properties and chemical reactivity, making it a valuable and versatile intermediate in synthetic organic chemistry.[1][2] Its primary significance lies in its role as a key building block in the synthesis of active pharmaceutical ingredients (APIs), most notably Apremilast, a phosphodiesterase 4 (PDE4) inhibitor.[2][3] This guide provides an in-depth overview of its molecular structure, physicochemical properties, synthesis protocols, and key applications for professionals in research and drug development.

Molecular and Structural Formula

The core structure of 3-acetamidophthalic anhydride consists of a phthalic anhydride fused ring system with an N-acetylated amino group substituent. The electron-withdrawing nature of the acetamido group enhances the electrophilicity of the anhydride's carbonyl carbons, making them more susceptible to nucleophilic attack, a critical feature for its synthetic utility.[1][2]

Table 1: Molecular and Structural Identifiers

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₀H₇NO₄[3][4][5][6] |

| Molecular Weight | 205.17 g/mol [3][4][5][6] |

| IUPAC Name | N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide[5][6][7] |

| CAS Number | 6296-53-3[1][3][4] |

| SMILES | CC(=O)NC1=CC=CC2=C1C(=O)OC2=O[3][5][6] |

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[4][8] It is sensitive to moisture, which can cause hydrolysis to the corresponding dicarboxylic acid.[2][4]

Table 2: Quantitative Physicochemical Data

| Property | Value |

|---|---|

| Physical State | Solid, Crystalline Powder[4][6][8] |

| Appearance | White to Orange to Green powder/crystal[8][9] |

| Melting Point | 184 - 188 °C[4][6][9] |

| Solubility | Slightly soluble in water (1.2 g/L at 25 °C)[1] |

| Density | 1.512 ± 0.06 g/cm³[1] |

| Purity | ≥98.0% (GC, T)[4][6] |

Synthesis and Experimental Protocols

The most common and well-documented synthesis of this compound begins with 3-nitrophthalic acid. The process involves a two-step sequence: reduction of the nitro group followed by acetylation and cyclization.[2]

Detailed Experimental Protocol:

This protocol is adapted from established methodologies for the conversion of 3-aminophthalic acid to this compound.[2][10][11]

-

Reaction Setup: In a suitable reaction vessel, charge 3-aminophthalic acid (1 part by weight) and acetic anhydride (3 parts by weight).[10]

-

Heating and Dissolution: Heat the mixture with constant stirring to approximately 120 °C. Continue heating until the solid is completely dissolved and the solution is clear.[10]

-

Reaction Completion: Maintain the temperature to allow the reaction (acetylation of the amino group and dehydration to form the anhydride ring) to proceed to completion.[10]

-

Crystallization: Once the reaction is complete, cool the system to a temperature between 0 °C and 5 °C to induce crystallization of the product.[10]

-

Isolation and Purification: Collect the crystalline solid by filtration. Wash the filter cake with a non-polar solvent such as ether (2 x 1 part by volume) to remove residual acetic anhydride and other impurities.[10]

-

Drying: Dry the purified product under vacuum to yield this compound.[10]

Chemical Reactivity and Key Applications

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbons, making it an excellent substrate for nucleophilic acyl substitution reactions.[12]

Reaction with Amines:

The most significant reaction is its condensation with primary amines. This proceeds via a two-step mechanism involving a nucleophilic attack to open the anhydride ring, forming a phthalamic acid intermediate, which then undergoes intramolecular cyclization upon heating to form a stable N-substituted phthalimide.[2]

Primary Application: Synthesis of Apremilast

This compound is an essential precursor in the industrial synthesis of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used to treat inflammatory conditions like psoriatic arthritis.[2] The synthesis involves the condensation of this compound with the chiral amine (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)eth-2-ylamine.[2]

Other Applications:

Beyond its role in Apremilast synthesis, this compound serves as an intermediate in the production of:

-

Agrochemicals: Utilized in the development of certain herbicides and pesticides.[1]

-

Polymers: Can be used to synthesize polyamide resins and other polymers, where its anhydride functionality is key for forming cross-linked structures.[1]

-

Other Pharmaceuticals: Employed in the synthesis of various heterocyclic compounds and other bioactive molecules.[1][2]

References

- 1. CAS # 6296-53-3, this compound, 3-Acetylaminophthalic anhydride, NSC 16261, NSC 17048 - chemBlink [chemblink.com]

- 2. This compound | 6296-53-3 | Benchchem [benchchem.com]

- 3. This compound | 6296-53-3 | FA63286 [biosynth.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | C10H7NO4 | CID 226121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. This compound | 6296-53-3 [sigmaaldrich.cn]

- 8. This compound 6296-53-3 | TCI AMERICA [tcichemicals.com]

- 9. This compound 6296-53-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents [patents.google.com]

- 11. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 3-Acetamidophthalic anhydride

An In-depth Technical Guide to 3-Acetamidophthalic Anhydride (B1165640)

Introduction

3-Acetamidophthalic anhydride, with the CAS Number 6296-53-3, is a significant organic compound belonging to the class of phthalic anhydrides.[1] Its discovery dates back to the early 20th-century exploration of phthalic anhydrides.[1] The molecule's structure features a phthalic anhydride core substituted with an acetamido group at the 3-position.[1] This acetamido group enhances the compound's chemical properties, making it a valuable and versatile intermediate in synthetic organic chemistry.[1][2] It serves as a crucial building block in the synthesis of a variety of pharmaceuticals, agrochemicals, and polymers.[1]

Physical and Chemical Properties

This compound is typically a white to orange or green crystalline powder.[3] It is sensitive to moisture and should be stored in a cool, dark place under an inert gas.[3][4]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 6296-53-3 | [1][2][4][5] |

| Molecular Formula | C₁₀H₇NO₄ | [5][6] |

| Molecular Weight | 205.17 g/mol | [2][4][5][6] |

| Melting Point | 184-188 °C | [3] |

| Boiling Point | 489.1 ± 28.0 °C (at 760 mmHg) | [1] |

| Density | 1.512 ± 0.06 g/cm³ (at 20 °C) | [1] |

| Solubility | Slightly soluble in water (1.2 g/L at 25 °C) | [1] |

| Appearance | White to Orange to Green powder/crystal | [3] |

| Purity | >98.0% (GC, T) | [3][4] |

Chemical Reactivity and Profile

The chemical behavior of this compound is largely dictated by the phthalic anhydride ring and the influence of the acetamido substituent.

-

Electrophilicity : The acetamido group (-NHCOCH₃) is electron-withdrawing, which increases the electrophilicity of the adjacent carbonyl carbons in the anhydride ring.[2] This enhanced electrophilicity makes the compound highly susceptible to nucleophilic attack, a key characteristic in its synthetic applications.[1][2]

-

Hydrolysis : Like other cyclic anhydrides, this compound undergoes hydrolysis.[2] The reaction involves a nucleophilic attack by water on one of the carbonyl carbons, proceeding through a tetrahedral intermediate to open the anhydride ring.[2] The final product of this hydrolytic pathway is 3-acetamidophthalic acid.[2][7]

-

Reactions with Alcohols and Amines : Acid anhydrides readily react with alcohols to form esters and with amines to form amides.[8] This reactivity makes this compound a key reagent for introducing the 3-acetamidophthaloyl group into molecules, a critical step in the synthesis of various target compounds.

Experimental Protocols

Synthesis of this compound

A common and well-established method for synthesizing this compound starts from 3-nitrophthalic acid.[2] The process involves the reduction of the nitro group, followed by acetylation and cyclization.[2]

Method 1: From 3-Nitrophthalic Acid

-

Reduction to 3-Aminophthalic Acid : 3-Nitrophthalic acid is reduced to 3-aminophthalic acid.[2][9] This can be achieved through methods like catalytic hydrogenation (e.g., using Palladium on carbon) or chemical reduction (e.g., using a reducing agent in sodium hydroxide (B78521) solution).[2][9]

-

Cyclization with Acetic Anhydride : The resulting 3-aminophthalic acid is then reacted with acetic anhydride.[2][9][10] The mixture is heated, typically to around 120°C, and refluxed for 1 to 10 hours.[9][10] Acetic anhydride serves as both the acetylating agent for the amino group and the dehydrating agent to form the cyclic anhydride ring.[2]

-

Crystallization and Isolation : The reaction mixture is cooled to induce crystallization of the product.[10] The solid this compound is then collected by filtration, washed (e.g., with ether), and dried under vacuum.[10]

Applications in Research and Drug Development

This compound is a cornerstone intermediate in several industrial syntheses.

-

Pharmaceutical Synthesis : Its most prominent application is in the pharmaceutical industry.[1][2] It is an essential precursor in the synthesis of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used to treat psoriatic arthritis.[2][5] The synthesis involves the condensation of this compound with a specific chiral amine.[2] The acetamido group can enhance the lipophilicity and bioavailability of the final drug products.[1]

-

Agrochemicals : The compound is utilized in the development of herbicides and pesticides.[1]

-

Polymer Industry : It is used to synthesize polyamide-imide resins and other polymers.[1] The anhydride functionality is crucial for forming cross-linked structures, which imparts improved thermal stability and mechanical properties to the resulting polymers.[1]

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy : As a cyclic acid anhydride, its IR spectrum is characterized by two distinct carbonyl (C=O) stretching peaks.[11] For saturated cyclic anhydrides, these peaks typically appear in the regions of 1870-1845 cm⁻¹ (symmetric stretch) and 1800-1775 cm⁻¹ (asymmetric stretch).[11] The lower-wavenumber peak is generally more intense.[11] Additionally, a C-O stretching peak is expected between 1300 and 1000 cm⁻¹.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the protons on the carbon alpha to the carbonyl group are expected to resonate in the 2.0-3.0 ppm region due to deshielding by the carbonyl carbon.[12]

-

Mass Spectrometry : The molecular weight is confirmed at 205.17 g/mol .[6]

-

Raman Spectroscopy : A computed Raman spectrum is available in spectral databases.[13]

Safety and Handling

This compound is associated with several hazard classifications.

-

Hazards : It is known to cause skin irritation (H315) and serious eye irritation (H319).[6] It may also cause respiratory irritation (H335).[1]

-

Precautionary Measures : Standard precautions include avoiding breathing dust, washing skin thoroughly after handling, and using only in well-ventilated areas.[1] Wearing protective gloves and eye protection is recommended. In case of skin contact, wash with plenty of soap and water.[3]

References

- 1. CAS # 6296-53-3, this compound, 3-Acetylaminophthalic anhydride, NSC 16261, NSC 17048 - chemBlink [chemblink.com]

- 2. This compound | 6296-53-3 | Benchchem [benchchem.com]

- 3. This compound 6296-53-3 | TCI AMERICA [tcichemicals.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | 6296-53-3 | FA63286 [biosynth.com]

- 6. This compound | C10H7NO4 | CID 226121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Acetamidophthalic acid | C10H9NO5 | CID 84885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]

- 10. CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents [patents.google.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of 3-Acetamidophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Acetamidophthalic anhydride (B1165640), a key intermediate in the synthesis of pharmaceuticals, notably Apremilast. Due to the limited availability of precise quantitative solubility data in public literature, this guide combines calculated values, qualitative solubility information inferred from reaction conditions, and data from structurally similar compounds to provide a thorough understanding for researchers and professionals in drug development.

Quantitative and Qualitative Solubility Data

Precise, experimentally determined solubility data for 3-Acetamidophthalic anhydride across a wide range of solvents is not extensively documented. However, a calculated value for its solubility in water is available.[1] Furthermore, its reactivity in various organic solvents during chemical syntheses provides strong qualitative indicators of its solubility.

The following table summarizes the available quantitative and qualitative solubility data for this compound. For comparative purposes, solubility information for the related compound, 3-Aminophthalic anhydride, is also included, which can offer insights into the potential solubility characteristics of its acetylated counterpart.

| Solvent | This compound Solubility | 3-Aminophthalic Anhydride Solubility |

| Water | Slightly soluble (1.2 g/L at 25 °C, calculated)[1] | Insoluble |

| Acetic Acid | Soluble (Used as a reaction solvent for the synthesis of Apremilast) | Data not available |

| Acetone | Soluble (Used as a reaction and purification solvent) | Soluble[2] |

| Ethanol | Soluble (Used as a purification solvent) | Soluble[2] |

| Ethyl Acetate | Soluble (Used as a reaction and extraction solvent) | Data not available |

| Toluene | Soluble (Used as a reaction solvent) | Data not available |

| Diethyl Ether | Data not available | Soluble[2] |

| Methanol | Data not available | Soluble[2] |

| Benzene | Data not available | Soluble[2] |

| Dichloromethane | Soluble (Used as a reaction solvent in the synthesis of the related 3-acetamidophthalic acid) | Data not available |

Note: The qualitative solubility assessments are derived from the use of these solvents in reactions involving this compound, suggesting that it dissolves to a sufficient extent for the reactions to proceed.

Experimental Protocols

General Experimental Protocol for Determining the Solubility of a Solid Organic Compound

A standard and widely accepted method for determining the solubility of a solid organic compound, such as this compound, is the shake-flask method. This protocol is based on the principle of achieving equilibrium between the dissolved and undissolved solute in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the mixture at a controlled temperature.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of the Solute:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the working range of the analytical method.

-

Analyze the diluted solution using a validated analytical technique, such as HPLC, to determine the concentration of this compound.

-

A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Synthesis of this compound from 3-Aminophthalic Acid

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

3-Aminophthalic acid

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

-

Diethyl ether (for washing)

Procedure:

-

Combine 3-aminophthalic acid and an excess of acetic anhydride in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (typically 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold diethyl ether to remove residual acetic anhydride and acetic acid.

-

Dry the purified this compound under vacuum.

Mandatory Visualizations

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Synthesis of Apremilast from this compound

Caption: Reaction scheme for the synthesis of Apremilast.

General Workflow for Solubility Determination

Caption: General experimental workflow for solubility determination.

References

Spectroscopic Profile of 3-Acetamidophthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Acetamidophthalic anhydride (B1165640) (CAS No: 6296-53-3), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

-

IUPAC Name: N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide

-

Molecular Formula: C₁₀H₇NO₄

-

Molecular Weight: 205.17 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR (Proton NMR) Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.5 | m |

| NH (Amide) | 9.5 - 10.5 | s (br) |

| CH₃ (Acetyl) | 2.2 - 2.3 | s |

¹³C NMR (Carbon NMR) Data (Predicted)

| Carbon Atoms | Chemical Shift (δ, ppm) |

| C=O (Anhydride) | 160 - 165 |

| C=O (Amide) | 168 - 170 |

| Aromatic C-N | 140 - 145 |

| Aromatic C-C=O | 135 - 140 |

| Aromatic C-H | 120 - 135 |

| Aromatic C (quaternary) | 115 - 120 |

| CH₃ (Acetyl) | 24 - 26 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. For 3-Acetamidophthalic anhydride, the characteristic peaks are associated with the anhydride and amide functional groups.

Characteristic IR Absorptions (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Anhydride) | 1840 - 1870 and 1770 - 1800 | Strong (two bands) |

| C=O Stretch (Amide I) | 1680 - 1700 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Medium |

| C-O-C Stretch (Anhydride) | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragments would be observed.

Mass Spectrometry Data (Predicted)

| Ion | m/z |

| [M]⁺ | 205.04 |

| [M-CH₂CO]⁺ | 163.03 |

| [M-CO]⁺ | 177.04 |

| [M-CO-CO]⁺ | 149.05 |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are not available in the cited literature. However, the following provides a general workflow for such analyses.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. In ESI, the sample is ionized by applying a high voltage. In EI, the sample is bombarded with a high-energy electron beam. The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and fragmentation patterns.

Visualized Workflows

The following diagrams illustrate the general workflows for obtaining and analyzing spectroscopic data.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to the Mechanism of Action of 3-Acetamidophthalic Anhydride in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidophthalic anhydride (B1165640) is a versatile reagent in organic synthesis, primarily recognized for its role as a key building block in the construction of nitrogen-containing heterocyclic compounds. The presence of the acetamido group at the 3-position of the phthalic anhydride ring significantly influences its reactivity, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the mechanism of action of 3-acetamidophthalic anhydride in various organic reactions, with a focus on data-driven insights and detailed experimental methodologies.

The core reactivity of this compound lies in the electrophilicity of its carbonyl carbons, which are susceptible to nucleophilic attack. The electron-withdrawing nature of the acetamido group is believed to enhance this electrophilicity, thereby facilitating reactions with a wide range of nucleophiles.[1][2] This guide will delve into the mechanistic pathways of these reactions, present quantitative data for key transformations, and provide detailed experimental protocols to aid in their practical application.

Core Mechanism of Action: Acylation and Cyclization

The most prevalent application of this compound is in the synthesis of N-substituted phthalimides. This transformation proceeds through a well-established two-step mechanism involving nucleophilic acylation followed by intramolecular cyclization (dehydration).

Step 1: Nucleophilic Attack and Ring-Opening

The reaction is initiated by the nucleophilic attack of a primary amine on one of the electrophilic carbonyl carbons of the this compound ring. This attack leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. This step is a classic example of nucleophilic acyl substitution at an anhydride.

Step 2: Intramolecular Cyclization and Dehydration

The newly formed phthalamic acid intermediate, upon heating, undergoes an intramolecular condensation reaction. The carboxylic acid and amide functionalities within the same molecule react, leading to the elimination of a water molecule and the formation of the stable five-membered imide ring.

Below is a Graphviz diagram illustrating this fundamental reaction mechanism.

References

An In-depth Technical Guide to the Synthesis of 3-Acetamidophthalic Anhydride: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Acetamidophthalic anhydride (B1165640), a key intermediate in the pharmaceutical industry, most notably in the production of drugs such as Apremilast. This document delves into the historical discovery of this compound, presents detailed experimental protocols for its synthesis, summarizes quantitative data from various methodologies, and provides visual representations of the synthetic workflow. The information is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Discovery and Historical Context

The journey of 3-Acetamidophthalic anhydride begins in the early 20th century, a period of burgeoning exploration into the derivatives of phthalic acid. The foundational work that paved the way for its synthesis was published in 1909 by Marston Taylor Bogert and Farel Louis Jouard in the Journal of the American Chemical Society.[1][2] Their research on "3-Amino-o-phthalic Acid and Certain of Its Derivatives" laid the groundwork for the subsequent acetylation to form the acetamido-functionalized anhydride.

The primary synthetic route, which has been refined over the years, commences with the nitration of phthalic anhydride to yield 3-nitrophthalic acid. This is followed by the reduction of the nitro group to an amine, furnishing 3-aminophthalic acid. The final step involves the reaction of 3-aminophthalic acid with acetic anhydride, which serves a dual purpose: it acetylates the amino group and acts as a dehydrating agent to form the cyclic anhydride.[3][4] This fundamental sequence has remained the cornerstone of this compound synthesis, with modern adaptations focusing on improving yields, purity, and process safety for industrial-scale production.

Synthetic Workflow

The overall synthesis of this compound can be visualized as a three-step process. The logical relationship between these steps is illustrated in the following diagram.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound, compiled from various sources.

Step 1: Synthesis of 3-Nitrophthalic Acid (Not detailed in provided search results)

While the synthesis of 3-nitrophthalic acid from phthalic anhydride is the initial step, detailed experimental protocols for this specific reaction were not the focus of the provided information. Generally, this involves the nitration of phthalic anhydride using a mixture of nitric acid and sulfuric acid.

Step 2: Synthesis of 3-Aminophthalic Acid

Two primary methods for the reduction of 3-nitrophthalic acid to 3-aminophthalic acid are catalytic hydrogenation and chemical reduction using agents like hydrazine hydrate (B1144303).

This method involves the reduction of 3-nitrophthalic acid using hydrogen gas in the presence of a metal catalyst.

Caption: Experimental workflow for catalytic hydrogenation.

A representative protocol for catalytic hydrogenation is as follows:

-

Dissolution: Dissolve 3-nitrophthalic acid (e.g., 50g) in a suitable solvent such as a mixture of water, methanol, and ethyl acetate (B1210297) (e.g., 200g in a 1:1:1.5 mass ratio) in a high-pressure reactor.[5]

-

Catalyst Addition: Add a catalyst, for example, Ni/Al₂O₃ (e.g., 0.08g), under a nitrogen atmosphere.[5]

-

Hydrogenation: Pressurize the reactor with hydrogen gas to a desired pressure (e.g., 0.3 MPa) and maintain the reaction at a controlled temperature (e.g., 0°C).[5]

-

Work-up: After the reaction is complete, filter off the catalyst. The 3-aminophthalic acid can then be isolated from the filtrate, often by precipitation as a hydrochloride salt by adding concentrated hydrochloric acid, followed by cooling, filtration, and drying.[5]

This method utilizes hydrazine hydrate as the reducing agent, often in the presence of a catalyst like ferric chloride and activated carbon.

Caption: Experimental workflow for chemical reduction.

A representative protocol for chemical reduction is as follows:

-

Dissolution: Dissolve 3-nitrophthalic acid (e.g., 40g) in an aqueous solution of sodium hydroxide (B78521) (e.g., 16g in 260g of water).[6][7]

-

Catalyst Addition: To the solution, add ferric chloride hexahydrate (e.g., 2.5g) and activated carbon (e.g., 14g).[6][7]

-

Reaction: Heat the mixture to reflux (approximately 95°C) and add hydrazine hydrate solution (e.g., 25g of 80% solution) dropwise. Continue refluxing for a set period (e.g., 3.5 hours).[6][7]

-

Work-up: Filter the hot reaction mixture to remove the catalyst and activated carbon. Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3.5 to precipitate the product.[6][7]

-

Isolation: Cool the mixture to induce crystallization, then filter the solid, wash with water, and dry to obtain 3-aminophthalic acid.[6][7]

Step 3: Synthesis of this compound

This final step involves the reaction of 3-aminophthalic acid with acetic anhydride.

Caption: Experimental workflow for acetylation and cyclization.

A representative protocol is as follows:

-

Reaction Setup: Add 3-aminophthalic acid (e.g., 28.0g) to acetic anhydride (e.g., 100 mL) in a reaction flask.[3]

-

Reaction: Heat the mixture to reflux and maintain for a specified time (e.g., 4 hours), monitoring the reaction progress by a suitable method like TLC.[3]

-

Crystallization: After the reaction is complete, cool the mixture, for instance, in an ice-water bath, to induce crystallization of the product.[3]

-

Isolation: Filter the solid product, wash it with a suitable solvent such as diethyl ether, and then dry it under a vacuum to yield this compound.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of 3-aminophthalic acid and this compound.

Table 1: Synthesis of 3-Aminophthalic Acid

| Starting Material (3-Nitrophthalic Acid) | Reduction Method | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 40g | Hydrazine Hydrate | NaOH, FeCl₃·6H₂O, Hydrazine Hydrate | Water | 95 | 3.5 | 93 | 96.42 | [6][7] |

| 40g | Hydrazine Hydrate | NaOH, FeCl₃·6H₂O, Hydrazine Hydrate | Water | 95 | 4.5 | 95 | 96.5 | [6] |

| 13g | Catalytic Hydrogenation | PtO₂ | Methanol | Room Temp. | 1 | ~95 | Not Specified | [8] |

| 50g | Catalytic Hydrogenation | Ni/Al₂O₃ | Water, Methanol, Ethyl Acetate | 0 | Not Specified | 95.3 | 99.2 | [5] |

| 50g | Catalytic Hydrogenation | Raney Nickel | n-Heptane, t-Butyl Methyl Ether, Methyl Isobutyl Ketone | 5 | Not Specified | 94.5 | 98.9 | [5] |

| 50g | Catalytic Hydrogenation | Pt/C | Isopropanol, Ethanol | 5 | Not Specified | Not Specified | Not Specified | [5] |

Table 2: Synthesis of this compound

| Starting Material (3-Aminophthalic Acid) | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 28.0g | Acetic Anhydride (100mL) | Acetic Anhydride | Reflux | 4 | 78.5 | [3] |

| 18.1g | Acetic Anhydride (150mL) | Acetic Anhydride | 80 | 10 | 63.5 | [3] |

| 360g | Acetic Anhydride (1080g) | Acetic Anhydride | 120 | Not Specified | Not Specified | [4] |

Conclusion

The synthesis of this compound is a well-established process with a rich historical background. The methodologies presented in this guide, derived from both foundational and contemporary literature, offer a range of options for its preparation. The choice of method, particularly for the reduction of 3-nitrophthalic acid, will depend on factors such as scale, available equipment, and safety considerations. The provided quantitative data and detailed protocols serve as a practical resource for the efficient and effective synthesis of this vital pharmaceutical intermediate.

References

- 1. books.google.cn [books.google.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]

- 4. CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents [patents.google.com]

- 5. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]

- 6. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-Acetamidophthalic Anhydride and Its Derivatives

This technical guide provides a comprehensive overview of 3-acetamidophthalic anhydride (B1165640), a versatile chemical intermediate, and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed information on synthesis, chemical properties, and applications, with a focus on pharmaceuticals and material science.

Introduction to 3-Acetamidophthalic Anhydride

This compound is a derivative of phthalic anhydride distinguished by an acetamido group at the 3-position of the aromatic ring.[1] This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in the synthesis of a wide range of organic compounds.[1] The presence of the electron-withdrawing acetamido group enhances the susceptibility of the anhydride's carbonyl carbons to nucleophilic attack, a critical step in many synthetic pathways.[1]

Historically, the exploration of this compound is linked to the broader investigation of phthalic acid derivatives in the early 20th century. Foundational work on 3-aminophthalic acid and its acetylated form was published in 1909, laying the groundwork for its synthesis and subsequent applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 6296-53-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₇NO₄ | --INVALID-LINK-- |

| Molecular Weight | 205.17 g/mol | --INVALID-LINK-- |

| Melting Point | 186 °C | Lab Pro Inc. |

| Appearance | White solid | Lab Pro Inc. |

| Solubility | Slightly soluble in water (1.2 g/L at 25 °C) | --INVALID-LINK-- |

| Density | 1.512 ± 0.06 g/cm³ (20 °C) | --INVALID-LINK-- |

Synthesis of this compound

The most common synthetic route to this compound starts from 3-nitrophthalic acid. This process involves a two-step sequence: the reduction of the nitro group to an amino group, followed by acetylation and cyclization.

Experimental Protocol: Synthesis from 3-Nitrophthalic Acid

Step 1: Reduction of 3-Nitrophthalic Acid to 3-Aminophthalic Acid

A prevalent method for this reduction is catalytic hydrogenation. Alternatively, chemical reduction methods using reagents like hydrazine (B178648) hydrate (B1144303) with a catalyst (e.g., ferric chloride and activated carbon) or iron powder in dilute hydrochloric acid can be employed.

Step 2: Acetylation and Cyclization to this compound

The resulting 3-aminophthalic acid is then reacted with acetic anhydride. Acetic anhydride serves as both the acetylating agent for the amino group and the dehydrating agent to form the cyclic anhydride. The reaction is typically carried out by heating the mixture.

A specific patented procedure involves the following:

-

3-aminophthalic acid is added to acetic anhydride (mass/volume ratio of 1:1 to 1:100 g/mL).

-

The mixture is heated to 120 °C with stirring until the solution is clear.

-

The reaction is held at this temperature to ensure completion.

-

The solution is then cooled to between -20 °C and 25 °C to induce crystallization.

-

The solid product is isolated by filtration, washed with an organic solvent (e.g., ether), and dried under vacuum.

Derivatives of this compound and their Synthesis

The primary utility of this compound lies in its role as a precursor for a variety of derivatives, most notably N-substituted phthalimides. This is achieved through the reaction of the anhydride with primary amines.

General Synthesis of N-Substituted Phthalimides

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring, leading to a ring-opened amic acid intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule yields the final N-substituted phthalimide.

Apremilast: A Key Pharmaceutical Derivative

Apremilast is a prominent example of a pharmaceutical derived from this compound. It is a small molecule inhibitor of phosphodiesterase 4 (PDE4) and is used in the treatment of psoriatic arthritis.

The synthesis of Apremilast involves the reaction of this compound with the chiral amine (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulfonyl)eth-2-ylamine or its salt.

Experimental Protocol:

One patented method describes the reaction of the N-acetyl-L-leucine salt of (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-ylamine with this compound in glacial acetic acid at reflux temperature for 15 hours. This process yields Apremilast.

| Reactants | Solvent | Conditions | Yield |

| (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)eth-2-ylamine N-acetyl-L-leucine salt, this compound | Glacial Acetic Acid | Reflux, 15 hours | 75% |

Apremilast exerts its therapeutic effect by inhibiting PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. The net effect is a reduction in inflammation.

Applications in Material Science: Polyimides

This compound can also serve as a monomer in the synthesis of polyimides. These polymers are known for their high thermal stability and excellent mechanical properties. The anhydride functionality is crucial for the polymerization process, where it reacts with diamines to form a poly(amic acid) precursor, which is then thermally or chemically converted to the final polyimide. The incorporation of the 3-acetamido group can modify the properties of the resulting polyimide, potentially affecting its solubility, thermal behavior, and other characteristics. Further research is needed to fully explore the potential of this compound in the development of novel high-performance polymers.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique reactivity, imparted by the acetamido group, makes it a key building block for a range of compounds, most notably the anti-inflammatory drug Apremilast. Beyond its pharmaceutical applications, it holds promise as a monomer for the synthesis of advanced polyimide materials. This guide has provided an overview of its synthesis, properties, and key applications, laying a foundation for further research and development in the fields of medicine and material science.

References

An In-depth Technical Guide on the Thermodynamic and Kinetic Data of 3-Acetamidophthalic Anhydride Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Acetamidophthalic Anhydride (B1165640)

3-Acetamidophthalic anhydride (C₁₀H₇NO₄, CAS No: 6296-53-3) is a substituted cyclic dicarboxylic acid anhydride.[1] It serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry for the preparation of various bioactive molecules, including the drug apremilast.[1] The presence of the acetamido group at the 3-position on the phthalic anhydride core influences its electronic properties and, consequently, its reactivity.[2] The electron-withdrawing nature of the acetamido group is expected to enhance the electrophilicity of the carbonyl carbons, making the anhydride more susceptible to nucleophilic attack compared to unsubstituted phthalic anhydride.[2]

The primary reactions of this compound of interest are hydrolysis and aminolysis, which involve the opening of the anhydride ring. Understanding the thermodynamics and kinetics of these reactions is essential for optimizing reaction conditions, controlling product formation, and ensuring the efficiency of synthetic processes in drug development and other chemical industries.

Core Reactions of this compound

The main reactions of this compound involve nucleophilic acyl substitution at one of the carbonyl carbons, leading to the opening of the five-membered ring.

-

Hydrolysis: The reaction with water to form 3-acetamidophthalic acid. This is often an undesirable side reaction during synthesis and requires careful control of moisture.

-

Aminolysis: The reaction with a primary or secondary amine to form a phthalamic acid derivative. This is a key step in the synthesis of N-substituted phthalimides.[3]

Thermodynamic and Kinetic Data (Analogous Systems)

Due to the absence of specific data for this compound, this section presents data for the hydrolysis and aminolysis of phthalic anhydride and maleic anhydride. These values provide a reasonable approximation of the expected thermodynamic and kinetic parameters for this compound.

Table 1: Kinetic Data for the Hydrolysis of Phthalic Anhydride

| Parameter | Value | Conditions | Reference |

| Phthalic Anhydride | |||

| Rate Constant (k) | 0.0092 s⁻¹ | 25 °C, pH < 5.2 | [4][5] |

| Activation Energy (Ea) | Data not available in results | ||

| Brønsted β (for base catalysis) | 0.46 | 25 °C, various bases | [6][7] |

Table 2: Kinetic and Thermodynamic Data for the Aminolysis of Cyclic Anhydrides

| Anhydride | Amine | Rate Constant (k) (M⁻¹s⁻¹) | Equilibrium Constant (K) | Conditions | Reference |

| Phthalic Anhydride | Various primary & secondary amines | Varies with amine pKa | Data not available in results | 10% dioxane in water, 25 °C | |

| Maleic Anhydride | n-Propylamine | 1.1 x 10⁵ | 2.5 x 10⁹ | pH 4, 25 °C | [8] |

| Maleic Anhydride | Glycinamide | 3.0 x 10² | 2.0 x 10⁷ | pH 4, 25 °C | [8] |

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the general mechanisms for the hydrolysis and aminolysis of a substituted phthalic anhydride and a typical experimental workflow for kinetic analysis.

Caption: Generalized mechanism for the hydrolysis of a substituted phthalic anhydride.

Caption: Generalized mechanism for the aminolysis of a substituted phthalic anhydride.

References

- 1. This compound | 6296-53-3 | FA63286 [biosynth.com]

- 2. CAS # 6296-53-3, this compound, 3-Acetylaminophthalic anhydride, NSC 16261, NSC 17048 - chemBlink [chemblink.com]

- 3. This compound | 6296-53-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. | Semantic Scholar [semanticscholar.org]

- 7. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

An In-Depth Technical Guide to the Safety, Handling, and Storage of 3-Acetamidophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage guidelines for 3-Acetamidophthalic anhydride (B1165640) (CAS No: 6296-53-3), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Chemical and Physical Properties

3-Acetamidophthalic anhydride is a white to off-white crystalline solid at room temperature.[2][3] While extensive experimental data is limited, the following table summarizes its known and calculated physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₄ | [4][5] |

| Molecular Weight | 205.17 g/mol | [4][5] |

| CAS Number | 6296-53-3 | [2][3][4][5] |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 184-188 °C | |

| Boiling Point | 489.1 ± 28.0 °C (Calculated) | [1] |

| Density | 1.512 ± 0.06 g/cm³ (20 °C, Calculated) | [1] |

| Solubility | Slightly soluble in water (1.2 g/L at 25 °C, Calculated) | [1] |

| Flash Point | 249.6 ± 24.0 °C (Calculated) | [1] |

Hazard Identification and Toxicological Information

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[1][6][7]

GHS Hazard Statements:

Toxicological Data:

| Metric | Value | Species | Route | Notes |

| LD50 | 1530 mg/kg | Rat | Oral | Data for Phthalic Anhydride |

| LD50 | >10,000 mg/kg | Rabbit | Dermal | Data for Phthalic Anhydride |

| LC50 | >2140 mg/m³ | Rat | Inhalation | Data for Phthalic Anhydride |

Note: This data is for Phthalic Anhydride and should be used as an indicative guide only. This compound may have a different toxicological profile.

Safe Handling and Personal Protective Equipment (PPE)

Due to its irritant nature, strict adherence to safe handling procedures and the use of appropriate personal protective equipment are mandatory.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected before use and changed regularly.

-

Skin and Body Protection: A laboratory coat, fully buttoned, along with long pants and closed-toe shoes, must be worn.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is necessary.

Storage and Stability

Proper storage is essential to maintain the quality and stability of this compound.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Recommended storage temperatures range from 10°C to 25°C.[4][5]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and alcohols.[8]

-

Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze to 3-acetamidophthalic acid.[2][3] Store under an inert atmosphere if possible.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation persists, seek medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

While not highly flammable, this compound is combustible.

| Parameter | Value |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam. |

| Unsuitable Extinguishing Media | Do not use a heavy water stream. |

| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides. |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |

Accidental Release Measures (Spills)

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust and contact with skin and eyes.

-

Environmental Precautions: Prevent entry into drains and waterways.

-

Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal. Clean the spill area thoroughly with soap and water.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Experimental Protocols

The following is a general protocol for the synthesis of this compound, adapted from patent literature.[9] All procedures should be carried out in a well-ventilated fume hood with appropriate PPE.

Synthesis of this compound from 3-Aminophthalic Acid

Materials:

-

3-Aminophthalic acid

-

Acetic anhydride

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stir bar

-

Ice-water bath

-

Büchner funnel and filter flask

Procedure:

-

To a 250 mL round-bottom flask, add 28.0 g (0.15 mol) of 3-aminophthalic acid and 100 mL of acetic anhydride.[9]

-

Add a magnetic stir bar and fit the flask with a reflux condenser.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.[9]

-

Once the reaction is complete, cool the reaction flask in an ice-water bath with continuous stirring for approximately 15 minutes to precipitate the product.[9]

-

Add diethyl ether to the cold mixture and stir to form a slurry.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with diethyl ether.[9]

-

Dry the light-yellow, flaky solid to a constant weight. Expected yield is approximately 78.5%.[9]

-

The melting point of the product should be in the range of 180-182°C.[9]

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to comply with all applicable safety regulations.

References

- 1. CAS # 6296-53-3, this compound, 3-Acetylaminophthalic anhydride, NSC 16261, NSC 17048 - chemBlink [chemblink.com]

- 2. nj.gov [nj.gov]

- 3. labproinc.com [labproinc.com]

- 4. carlroth.com [carlroth.com]

- 5. This compound | 6296-53-3 | FA63286 [biosynth.com]

- 6. This compound | C10H7NO4 | CID 226121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemical-label.com [chemical-label.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chemicalbook.com [chemicalbook.com]

Methodological & Application

Synthesis of luminol using 3-Acetamidophthalic anhydride as a precursor

Application Notes and Protocols for the Synthesis of Luminol (B1675438)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of luminol (3-aminophthalhydrazide), a widely used chemiluminescent reagent. The primary and most established method, starting from 3-nitrophthalic acid, is presented with comprehensive experimental procedures and quantitative data. Additionally, a proposed synthetic route originating from 3-acetamidophthalic anhydride (B1165640) is outlined for research and development purposes. This novel pathway involves the formation of an acetyl-protected intermediate followed by deacetylation. Furthermore, a protocol for a typical chemiluminescence assay using the synthesized luminol is included to demonstrate its activity.

Introduction to Luminol

Luminol (3-aminophthalhydrazide) is a versatile chemical compound renowned for its striking chemiluminescence—the emission of light as a result of a chemical reaction.[1] In an alkaline medium, and in the presence of an oxidizing agent and a catalyst (such as the iron in hemoglobin), luminol is oxidized. This reaction forms an unstable peroxide intermediate which then decomposes, releasing nitrogen gas and producing 3-aminophthalate (B1234034) in an electronically excited state.[1] As the excited 3-aminophthalate returns to its ground state, it emits a vibrant blue light. This phenomenon is the basis for its extensive use in forensic science to detect trace amounts of blood at crime scenes. Beyond forensics, luminol and its derivatives are valuable tools in biological research and diagnostics for detecting various analytes, including metal ions and the activity of enzymes like peroxidases.

The most common and well-documented synthesis of luminol begins with 3-nitrophthalic acid.[1] This document will first detail this established protocol. While the synthesis of luminol from 3-acetamidophthalic anhydride is not a widely reported method, a plausible synthetic pathway is proposed herein. This alternative route involves the reaction of this compound with hydrazine (B178648) to form an N-acetylated intermediate, which is then deprotected to yield the final luminol product. This proposed method offers a potential area for synthetic methodology research.

Section 1: Standard Protocol - Synthesis of Luminol from 3-Nitrophthalic Acid

This two-step synthesis is the most common method for preparing luminol. The first step is the condensation of 3-nitrophthalic acid with hydrazine to form 3-nitrophthalhydrazide (B1587705). The second step is the reduction of the nitro group to an amino group using sodium dithionite (B78146), which yields luminol.[1]

Experimental Protocol

Step 1: Synthesis of 3-Nitrophthalhydrazide

-

In a large test tube or a round-bottom flask, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine.[1]

-

Gently heat the mixture with a microburner or on a heating mantle until the solid dissolves.[1]

-

Add 4 mL of triethylene glycol to the solution to act as a high-boiling solvent.[1]

-

Insert a thermometer and heat the solution vigorously to boil off the water. The temperature will initially hover around 120°C.[1]

-

Once the water has evaporated, the temperature will rise rapidly. Maintain the temperature between 210°C and 220°C for approximately 2-3 minutes.[1][2]

-

Remove the heat source and allow the mixture to cool to about 100°C.

-

Add 20 mL of hot water to the cooled mixture and stir.[1]

-

Cool the mixture to room temperature, which will cause the 3-nitrophthalhydrazide to precipitate as a solid.

-

Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.[1]

Step 2: Synthesis of Luminol (3-Aminophthalhydrazide)

-

Transfer the moist 3-nitrophthalhydrazide back to the reaction vessel.

-

Add 6.5 mL of a 10% sodium hydroxide (B78521) solution and stir until the solid dissolves.[1]

-

Add 4.0 g of sodium dithionite (sodium hydrosulfite). Use a small amount of water to rinse any solid from the sides of the vessel.[1]

-

Heat the mixture to a gentle boil and maintain boiling for 5 minutes with stirring.[1]

-

Remove from heat and add 2.6 mL of glacial acetic acid to the solution.[1]

-

Cool the mixture to room temperature while stirring, then place it in an ice bath to maximize precipitation.

-

Collect the light-yellow precipitate of luminol by vacuum filtration.[1] The product can be used in its moist form for the chemiluminescence test.

Data Presentation: Reagents and Reaction Conditions (Standard Method)

| Step | Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (approx.) | Key Conditions |

| 1 | 3-Nitrophthalic Acid | 211.13 | 1.3 g | 0.00616 | - |

| 10% Hydrazine (aq) | 32.05 | 2 mL | - | Heat to 210-220°C | |

| Triethylene Glycol | 150.17 | 4 mL | - | 2-3 minutes | |

| 2 | 3-Nitrophthalhydrazide | 207.14 | Product from Step 1 | - | - |

| 10% NaOH (aq) | 40.00 | 6.5 mL | - | Boil for 5 minutes | |

| Sodium Dithionite | 174.11 | 4.0 g | 0.02297 | - | |

| Glacial Acetic Acid | 60.05 | 2.6 mL | - | Cool in ice bath |

Section 2: Proposed Protocol - Synthesis of Luminol from this compound

This proposed synthesis involves two key steps: the formation of 3-acetamidophthalhydrazide from this compound and hydrazine, followed by the deacetylation of the intermediate to yield luminol. This route utilizes an acetyl protecting group for the amine.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Acetamidophthalhydrazide

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Add an equimolar amount of hydrazine hydrate (B1144303) to the solution. The reaction of phthalic anhydrides with hydrazine is often carried out in acetic acid.

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product, 3-acetamidophthalhydrazide, is expected to precipitate.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

Step 2: Deacetylation to form Luminol (3-Aminophthalhydrazide)

-

Transfer the synthesized 3-acetamidophthalhydrazide to a round-bottom flask.

-

Add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 10% NaOH). N-deacetylation can be achieved under both acidic and basic conditions, though basic conditions are common for luminol's final steps.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

If using acidic conditions, carefully neutralize the solution with a base (e.g., NaOH) to a slightly acidic pH to precipitate the luminol product. If using basic conditions, acidify with an acid (e.g., acetic acid) to precipitate the product.[1]

-

Cool the solution in an ice bath to maximize precipitation.

-

Collect the luminol product by vacuum filtration.

Data Presentation: Reagents and Reaction Conditions (Proposed Method)

| Step | Reagent | Molar Mass ( g/mol ) | Proposed Amount | Key Conditions |

| 1 | This compound | 205.17 | 1.0 g (0.00487 mol) | Reflux in ethanol or acetic acid |

| Hydrazine Hydrate | 50.06 | ~0.25 mL (0.00487 mol) | 2-4 hours | |

| 2 | 3-Acetamidophthalhydrazide | 219.20 | Product from Step 1 | Reflux in 6M HCl or 10% NaOH |

| Acid or Base for Hydrolysis | - | Sufficient volume | Monitor by TLC | |

| Neutralizing Agent | - | As needed | Cool in ice bath |

Section 3: Protocol - Chemiluminescence Assay

This protocol describes a simple method to demonstrate the chemiluminescent properties of the synthesized luminol.

Experimental Protocol

-

Prepare Solution A: Dissolve a small amount of the synthesized luminol (e.g., 50 mg) in 2 mL of 10% sodium hydroxide solution and dilute with 38 mL of water.

-

Prepare Solution B: In a separate beaker, mix 4 mL of 3% aqueous potassium ferricyanide, 4 mL of 3% hydrogen peroxide, and 32 mL of water.

-

Induce Chemiluminescence: In a darkened room, pour Solution A and Solution B simultaneously into a large flask or beaker. A bright blue-green glow will be observed. The glow will persist for about 30 seconds.